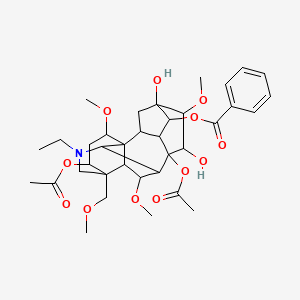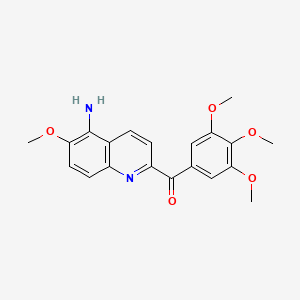![molecular formula C23H33N5O5S B10752860 N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliamilide is a high-potency sulfamylurea hypoglycemic agent. It is known for its insulin-stimulating properties and substantial, prolonged activity in humans. Gliamilide is used primarily in the treatment of type 2 diabetes mellitus, where it helps to lower blood glucose levels by stimulating the release of insulin from the pancreatic beta cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Gliamilid umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Sulfonylharnstoffstruktur. Das Verfahren umfasst typischerweise die Reaktion eines Sulfonamids mit einem Isocyanat unter Bildung der Sulfonylharnstoff-Bindung. Spezifische Reaktionsbedingungen, wie Temperatur und Wahl des Lösungsmittels, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von Gliamilid im größeren Maßstab mit Batch- oder kontinuierlichen Verfahren durchgeführt. Diese Verfahren beinhalten die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird durch Kristallisation oder Chromatographie-Techniken gereinigt, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gliamilid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Gliamilid kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Gliamilid in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Substitutionsreaktionen können am Sulfonylharnstoff-Molekülteil auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sulfoxide, Sulfone und substituierte Sulfonylharnstoff-Derivate, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Gliamilid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Sulfonylharnstoff-Chemie und Struktur-Wirkungsbeziehungen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Insulinausschüttung und die Funktion der Betazellen der Bauchspeicheldrüse.
Medizin: Klinisch zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, um die Blutzuckerkontrolle zu verbessern.
Industrie: Eingesetzt bei der Entwicklung neuer Hypoglykämika und Formulierungen.
5. Wirkmechanismus
Gliamilid übt seine hypoglykämischen Wirkungen aus, indem es die Freisetzung von Insulin aus den Betazellen der Bauchspeicheldrüse stimuliert. Dies erreicht es durch Bindung an und Hemmung von ATP-sensitiven Kaliumkanälen auf der Membran der Betazellen. Diese Hemmung führt zur Depolarisation der Zellen, zur Öffnung von spannungsgesteuerten Kalziumkanälen und zur anschließenden Insulinausschüttung. Die beteiligten molekularen Ziele umfassen die Sulfonylharnstoff-Rezeptor-Untereinheiten und die Kir6.2-Untereinheiten des Kaliumkanals .
Ähnliche Verbindungen:
Glibenclamid: Ein weiteres potentes Sulfonylharnstoff mit ähnlichen Insulin-stimulierenden Eigenschaften.
Glipizid: Bekannt für seine kürzere Wirkungsdauer im Vergleich zu Gliamilid.
Glimepirid: Oft als Sulfonylharnstoff der dritten Generation mit längerer Wirkungsdauer eingestuft.
Einzigartigkeit: Gliamilid ist einzigartig aufgrund seiner verlängerten Aktivität und hohen Potenz bei relativ niedrigen Dosierungen. Es hat auch eine einzigartige chemische Struktur, die spezifische Wechselwirkungen mit dem Sulfonylharnstoff-Rezeptor ermöglicht, wodurch es die Insulinausschüttung mit weniger Nebenwirkungen im Vergleich zu einigen anderen Sulfonylharnstoffen effektiv stimuliert .
Wirkmechanismus
Gliamilide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the beta-cell membrane. This inhibition leads to cell depolarization, opening of voltage-gated calcium channels, and subsequent insulin release. The molecular targets involved include the sulfonylurea receptor subunits and the Kir6.2 subunits of the potassium channel .
Vergleich Mit ähnlichen Verbindungen
Glibenclamide: Another potent sulfonylurea with similar insulin-stimulating properties.
Glipizide: Known for its shorter duration of action compared to gliamilide.
Glimepiride: Often classified as a third-generation sulfonylurea with a longer duration of action.
Uniqueness: Gliamilide is unique due to its prolonged activity and high potency at relatively low dosages. It also has a distinct chemical structure that allows for specific interactions with the sulfonylurea receptor, making it effective in stimulating insulin release with fewer side effects compared to some other sulfonylureas .
Eigenschaften
Molekularformel |
C23H33N5O5S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30) |
InChI-Schlüssel |
MQQJZPWSYVPWPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)
![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
